![molecular formula C20H22N4O2 B2378339 N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954042-10-5](/img/structure/B2378339.png)
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Description
Scientific Research Applications
Luminescent Sensing
This compound has been used in the creation of a supramolecular luminescent system . The inclusion of amines in the matrix of this compound led to blue shifts in the solid-state luminescence . It forms a CH3CN-selective, luminescent host and exhibits solvent-dependent luminescent changes in the solid state .
Dye-Sensitized Solar Cells (DSSC)
The compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) . Organic dyes, including those based on this compound, have been increasingly developed for DSSC due to their high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .
Optoelectronic Properties
The compound’s optoelectronic properties have been studied using RHF and DFT methods . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra have been determined .
Nonlinear Optical Materials
The compound’s average polarizability and first-order molecular hyperpolarizability indicate that it is a good candidate as nonlinear optical materials .
Synthesis and Characterization
The compound has been synthesized by chemical methods and its structure confirmed by 1H NMR and 13C NMR spectrum .
Luminescent Host Systems
New supramolecular luminescent host systems based on this compound and amines were prepared using a supramolecular approach . These systems show robust, reversible CH3CN-selective luminescent sensing .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-18-8-4-3-7-16(18)14-21/h3-4,7-12H,5-6,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBODFOPICGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide |
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